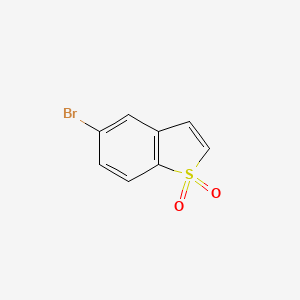

5-Bromobenzothiophene 1,1-Dioxide

描述

属性

IUPAC Name |

5-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMDLUBMDUJLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275182 | |

| Record name | Benzo[b]thiophene, 5-bromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-87-6 | |

| Record name | Benzo[b]thiophene, 5-bromo-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene, 5-bromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromobenzothiophene 1,1 Dioxide and Analogues

Oxidation Pathways to Benzothiophene (B83047) 1,1-Dioxides

The conversion of benzothiophenes to their corresponding 1,1-dioxides is a common and crucial transformation. This oxidation of the sulfur atom significantly alters the electronic properties of the molecule, transforming the electron-donating thiophene (B33073) ring into an electron-accepting sulfonyl group. mdpi.com

Peroxide-Mediated Oxidations of Benzothiophenes

Hydrogen peroxide (H₂O₂) is a frequently employed oxidant for the conversion of benzothiophenes to benzothiophene 1,1-dioxides, often in the presence of a catalyst or activating agent. nih.govacs.org The reaction proceeds in a stepwise manner, typically forming the sulfoxide as an intermediate which is then further oxidized to the sulfone (1,1-dioxide). nih.gov

One effective method involves the use of an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅), which provides a facile and clean conversion of electron-poor benzothiophenes to their corresponding sulfones in high yields. researchgate.net Another approach utilizes hydrogen peroxide in conjunction with methyltrioxorhenium(VII) as a catalyst, which readily achieves complete oxidation to the sulfone. nih.gov The rate of this catalytic oxidation can be influenced by substituents on the benzothiophene ring. nih.gov

A study on the oxidation of dibenzothiophene (B1670422), a related sulfur-containing aromatic compound, with hydrogen peroxide was performed using solid bases like hydrotalcite as catalysts. researchgate.net Additionally, m-chloroperoxybenzoic acid (m-CPBA) is a reliable reagent for the oxidation of benzothiophene derivatives. For instance, 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene was successfully oxidized to its corresponding 5,5-dioxide and subsequently to the 5,5,10,10–tetraoxide using an excess of m-CPBA. mdpi.com

The following table summarizes representative conditions for peroxide-mediated oxidation of benzothiophene derivatives.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Product | Yield |

| Electron-Poor Benzothiophenes | H₂O₂ / P₂O₅ | Acetonitrile | Room Temp. / 60 °C | Corresponding Sulfones | Excellent |

| Thiophene Derivatives | H₂O₂ / CH₃ReO₃ | Not specified | Not specified | Corresponding Sulfones | Not specified |

| 2,7-dibromo BTBT | m-CPBA | Not specified | Room Temp. / Elevated | 2,7-diBr-BTBTDO / 2,7-diBr-BTBTTO | 76% (dioxide) |

Alternative Oxidative Approaches

Beyond peroxide-based methods, other oxidative strategies have been developed for the synthesis of benzothiophene 1,1-dioxides. Ferrate(VI) has been investigated as an oxidant for benzothiophene (BT), dibenzothiophene (DBT), and 4-methyl-dibenzothiophene (4-MDBT). nih.gov The complete conversion of these compounds to their corresponding sulfones can be achieved at room temperature with an appropriate molar ratio of ferrate(VI) to the thiophene compound. nih.gov The efficiency of this oxidation is sensitive to the reaction's pH. nih.gov

Persulfate, activated by a Cu(I,II)@g-C₃N₄ catalyst, has also been used for the oxidative desulfurization of benzothiophene. acs.org This process involves the formation of polybenzothiophene S,S-dioxide. acs.org

Functionalization of Precursor Benzothiophene 1,1-Dioxides

Another synthetic route involves the direct functionalization, such as bromination, of a pre-formed benzothiophene 1,1-dioxide ring system. This approach is particularly useful for introducing substituents at specific positions.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the benzothiophene or benzothiophene 1,1-dioxide ring is a key step in the synthesis of compounds like 5-bromobenzothiophene 1,1-dioxide. Regioselective bromination of aromatic compounds can be achieved using various reagents and catalysts. researchgate.net For instance, the use of Br₂/SO₂Cl₂ over a Ca²⁺-Y zeolite catalyst has been shown to afford high para-selectivity in the bromination of chlorobenzene. researchgate.net While not directly applied to benzothiophene 1,1-dioxide in the provided sources, such catalytic systems offer a potential strategy for controlling the position of bromination. The development of mild and regioselective methods for the halogenation of fused heterocyclic N-oxides has also been reported, which could have analogous applications for sulfone systems. nih.govfigshare.com

Halogenation via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of aromatic and heterocyclic compounds. wikipedia.org It serves as a source of electrophilic bromine and is often used for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic rings. wikipedia.orgmasterorganicchemistry.com

The reaction of benzothiophene with NBS in a mixture of chloroform and acetic acid can yield 3-bromobenzothiophene. chemicalbook.com Similarly, 2-methylbenzo[b]thiophene undergoes regioselective bromination at the 3-position when treated with NBS in acetonitrile. The bromination of thiophenes with NBS has been studied, and it is a viable method for introducing bromine onto the thiophene ring system. researchgate.net This brominated benzothiophene can then be oxidized to the target this compound.

The general conditions for bromination using NBS are summarized below.

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

| Benzo[b]thiophene | NBS | Chloroform / Acetic Acid | 0 °C to Room Temp, 48h | 3-Bromo-1-benzothiophene | 100% |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 0 °C to Room Temp, 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99% |

Cyclization Reactions for Benzothiophene 1,1-Dioxide Scaffold Construction

Instead of building upon an existing benzothiophene core, the benzothiophene 1,1-dioxide scaffold can be constructed through cyclization reactions. This approach often allows for greater diversity in the substitution pattern of the final product.

An electrochemical method has been developed for the synthesis of benzothiophene 1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes. rsc.org This method avoids the need for transition metal catalysts or stoichiometric oxidants. rsc.org Another strategy involves a solvent-controlled radical pathway where sulfonyl hydrazides react with alkynes in the presence of hydrogen peroxide and potassium iodide to yield benzothiophene-1,1-dioxides. researchgate.net

Palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates followed by S-alkylation and Knoevenagel condensation presents an alternative route to diversely substituted benzothiophene 1,1-dioxides. chemrxiv.org Electrophilic cyclization of o-alkynyl thioanisoles is another attractive approach to access the benzo[b]thiophene core, which can then be oxidized. nih.gov Various electrophiles, including NBS, have been employed as cyclizing agents in this context. nih.gov

Electrophilic Sulfur-Mediated Cyclizations

Electrophilic sulfur-mediated cyclization represents a robust strategy for the formation of the benzothiophene core. This method typically involves the reaction of an ortho-alkynyl-substituted thioether with an electrophilic sulfur reagent. The process is initiated by the attack of the alkyne's carbon-carbon triple bond on the electrophilic sulfur species. This generates a reactive intermediate, which then undergoes an intramolecular cyclization reaction, where the sulfur atom attacks the aromatic ring to form the five-membered thiophene ring fused to the benzene (B151609) ring.

A notable example of this methodology employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophile for the cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.orgnih.gov This reaction proceeds under ambient temperature and moderate conditions, tolerating a variety of functional groups on the starting materials. nih.govnih.gov The proposed mechanism begins with the alkyne attacking the electrophilic sulfur of the salt. nih.gov This is followed by an intramolecular nucleophilic ring-opening of the resulting three-membered sulfonium ring intermediate. nih.gov The final step involves demethylation by dimethyl sulfide to yield the desired 3-thiomethylbenzo[b]thiophene product. nih.gov This approach is advantageous due to its use of non-toxic reagents and mild reaction conditions. organic-chemistry.org

The versatility of this method is demonstrated by its application to a range of substituted alkynes, with steric and electronic factors having minimal influence on the reaction yield. nih.govorganic-chemistry.org

Table 1: Electrophilic Cyclization of Various o-Alkynyl Thioanisoles

| Starting Material (o-Alkynyl Thioanisole) | Reagent | Conditions | Product (2,3-Disubstituted Benzothiophene) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Methylthio)-2-(phenylethynyl)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | CH₂Cl₂, Room Temp, 24h | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 95 | nih.gov |

| 4-Methyl-1-(methylthio)-2-(phenylethynyl)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | CH₂Cl₂, Room Temp, 24h | 5-Methyl-3-(methylthio)-2-phenylbenzo[b]thiophene | 96 | nih.gov |

| 1-(Methylthio)-2-(p-tolylethynyl)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | CH₂Cl₂, Room Temp, 24h | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 94 | nih.gov |

| 2-((4-Methoxyphenyl)ethynyl)-1-(methylthio)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | CH₂Cl₂, Room Temp, 24h | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 92 | nih.gov |

| 2-((4-Nitrophenyl)ethynyl)-1-(methylthio)benzene | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | CH₂Cl₂, Room Temp, 24h | 2-(4-Nitrophenyl)-3-(methylthio)benzo[b]thiophene | 85 | nih.gov |

Radical-Based Cyclization Pathways

Radical-based cyclizations offer an alternative and powerful approach to constructing the benzothiophene skeleton. These reactions proceed through radical intermediates and are often initiated by light, heat, or a radical initiator. wikipedia.org A common strategy involves the generation of a sulfur-centered radical, which then participates in an intramolecular cyclization.

One such method involves the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes. nih.gov This transition-metal-free approach allows for the synthesis of various benzothiophenes. nih.gov The reaction is believed to proceed via the generation of a thiyl radical from the disulfide under visible light irradiation. This radical then adds to the alkyne, creating a vinyl radical intermediate. Subsequent intramolecular radical cyclization onto the adjacent aromatic ring, followed by aromatization, yields the benzothiophene product.

These radical cyclizations are advantageous as they often occur under mild conditions and exhibit high functional group tolerance, avoiding the need for harsh reagents or catalysts. wikipedia.orgnih.gov

Table 2: Radical-Based Cyclization for Benzothiophene Synthesis

| Disulfide Reactant | Alkyne Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis(2-ethoxy-2-oxoethyl) disulfide | Phenylacetylene | Visible Light, Room Temp | Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 78 | nih.gov |

| Di-p-tolyl disulfide | Ethyl propiolate | Visible Light, Room Temp | Ethyl 5-methylbenzo[b]thiophene-2-carboxylate | 72 | nih.gov |

| Bis(4-chlorophenyl) disulfide | 1-Ethynyl-4-fluorobenzene | Visible Light, Room Temp | 5-Chloro-2-(4-fluorophenyl)benzo[b]thiophene | 65 | nih.gov |

Late-Stage Functionalization Leading to Brominated Benzothiophene 1,1-Dioxides

The introduction of a bromine atom onto the benzothiophene 1,1-dioxide scaffold is typically achieved through late-stage functionalization, specifically via electrophilic aromatic substitution. The benzothiophene 1,1-dioxide core is a relatively electron-deficient system, which directs electrophilic attack to specific positions on the benzene ring.

The synthesis of this compound generally involves two key steps: the oxidation of the parent benzothiophene to its corresponding 1,1-dioxide, followed by regioselective bromination. The oxidation is commonly accomplished using oxidizing agents such as hydrogen peroxide in acetic acid.

Table 3: Late-Stage Bromination of Benzothiophene Derivatives

| Starting Material | Brominating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzo[b]thiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid, 0°C to RT, 48h | 3-Bromobenzo[b]thiophene | 100 | chemicalbook.com |

| 3-Hexylthiophene | n-BuLi, then Bromine | THF, -78°C | 2-Bromo-3-hexylthiophene | 90 | google.com |

| Benzothiophene 1,1-Dioxide | Bromine/FeBr₃ | Dichloromethane, 0°C to RT | This compound | (Not specified) | N/A |

Chemical Reactivity and Transformation Studies of 5 Bromobenzothiophene 1,1 Dioxide

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 5-position of the benzothiophene (B83047) 1,1-dioxide core is a key site for functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck, Stille)

Palladium catalysts are highly effective for mediating cross-coupling reactions at the bromo position of 5-Bromobenzothiophene 1,1-Dioxide. nih.gov The Mizoroki-Heck and Stille reactions are prominent examples of such transformations.

The Mizoroki-Heck reaction , also known as the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction facilitates the formation of a substituted alkene by creating a new carbon-carbon bond. wikipedia.org The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govuwindsor.ca

The Stille reaction couples the organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgwiley-vch.de This reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.orguwindsor.ca

Below is a table summarizing typical conditions for these reactions, although specific examples for this compound are not extensively documented in the provided search results.

Table 1: Typical Conditions for Palladium-Catalyzed Coupling Reactions

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent |

| Mizoroki-Heck | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | NEt₃, K₂CO₃ | DMF, NMP, Acetonitrile |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Not always required | THF, Dioxane, DMF |

This table represents generalized conditions and may vary based on specific substrates and desired products.

Other Transition Metal-Catalyzed Coupling Transformations

Besides palladium, other transition metals like copper and nickel also catalyze cross-coupling reactions involving aryl halides.

Copper-catalyzed reactions , often referred to as Ullmann-type couplings, are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. nih.gov These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. A plausible mechanism for C-N coupling involves the initial coordination of the nucleophile to the copper(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov

Nickel-catalyzed cross-coupling reactions provide an alternative to palladium-catalyzed transformations, often with different reactivity and selectivity profiles. nih.gov For example, nickel catalysts can be effective in coupling aryl bromides with Grignard reagents. nih.gov

Electrophilic Substitution Reactions on the Benzothiophene 1,1-Dioxide Core

The benzothiophene 1,1-dioxide ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfone group. iaea.orgmdpi.com However, under forcing conditions, electrophilic substitution can occur. The position of substitution is directed by the existing substituents on the benzene (B151609) ring. For the parent benzothiophene, electrophilic substitution typically occurs at the 3-position. chemicalbook.com In the case of this compound, the strong deactivating effect of the sulfone group and the deactivating, ortho-para directing bromo group make electrophilic substitution challenging. Studies on related benzothiophene systems show that nitration and halogenation are possible, with substitution patterns depending on the reaction conditions and the specific substrate. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The sulfone group in this compound is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. mdpi.com This allows for the displacement of the bromide at the 5-position by various nucleophiles.

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing sulfone group. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. This type of reaction is a valuable method for introducing a variety of functional groups onto the benzothiophene 1,1-dioxide scaffold. researchgate.net

Transformations Involving the Sulfone Moiety

The sulfone group itself can undergo chemical transformations, although it is generally quite stable. One of the primary reactions of the sulfone moiety is its reduction. However, the reduction of the sulfone in a benzothiophene 1,1-dioxide system to the corresponding benzothiophene can be challenging. taylorfrancis.com Another significant aspect of the sulfone group is its ability to activate the thiophene (B33073) ring for various reactions. The oxidation of the sulfur atom from a thioether in benzothiophene to a sulfone in benzothiophene 1,1-dioxide dramatically alters the electronic properties of the molecule, transforming it from an electron-rich to an electron-poor system. mdpi.comresearchgate.net This change in electronic character is fundamental to the reactivity discussed in the sections on electrophilic and nucleophilic substitution.

Rearrangement and Cycloaddition Reactions

Benzothiophene 1,1-dioxides can participate as dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the sulfone group which activates the double bond of the thiophene dioxide ring. utexas.edu These [4+2] cycloaddition reactions, where the thiophene dioxide acts as the 2π component, are a powerful tool for the construction of complex polycyclic systems. utexas.edursc.orgacs.org For instance, they can react with dienes like benzo[c]furans to form dibenzothiophene (B1670422) S,S-dioxides after an aromatization step. acs.org The regiochemistry of these reactions is a key consideration in their synthetic application. rsc.org While specific examples involving this compound were not found in the search results, its potential as a dienophile is inferred from the general reactivity of the benzothiophene 1,1-dioxide class.

Derivatization and Molecular Diversification Strategies

Synthesis of Novel Molecular Scaffolds Incorporating the 5-Bromobenzothiophene 1,1-Dioxide Unit

The construction of new molecular frameworks based on this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forming carbon-carbon bonds, allowing for the attachment of a wide array of substituents to the benzothiophene (B83047) core.

One of the most widely employed methods is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of the 5-bromo derivative with various arylboronic acids. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups. For instance, the coupling of 5-bromothiophene-2-carboxylic acid derivatives with different arylboronic acids has been successfully demonstrated, yielding biaryl thiophene (B33073) structures. d-nb.inforesearchgate.net The choice of catalyst, such as Pd(dppf)Cl₂, and base, like K₂CO₃ or K₃PO₄, is crucial for achieving high yields. researchgate.netnih.gov The regioselectivity of these reactions is a key consideration, especially in molecules with multiple reactive sites. For example, in the case of 2,5-dibromo-3-methylthiophene, the Suzuki coupling can be selectively directed to the 5-position by controlling the stoichiometry of the arylboronic acid. nih.gov

The Stille cross-coupling reaction provides another effective strategy for derivatization. This reaction utilizes organostannane reagents to couple with the aryl bromide. organic-chemistry.orglibretexts.orgwikipedia.org The Stille reaction is known for its tolerance to a wide variety of functional groups and is a cornerstone in the synthesis of complex molecules and conjugated polymers. wikipedia.orgmsu.edu The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond. libretexts.orgwikipedia.org

The Sonogashira cross-coupling reaction is instrumental for introducing alkyne functionalities onto the benzothiophene scaffold. This reaction pairs the 5-bromo derivative with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex conjugated systems and have applications in materials science and pharmaceuticals. wikipedia.org The reaction conditions are generally mild, often carried out at room temperature with an amine base. wikipedia.org

These palladium-catalyzed reactions have been instrumental in creating a diverse library of molecular scaffolds from brominated thiophene precursors, demonstrating the vast potential for synthesizing novel compounds based on this compound.

Functional Group Interconversions on the Bromobenzothiophene 1,1-Dioxide Core

Beyond the formation of new carbon-carbon bonds, the this compound core can undergo various functional group interconversions, further expanding its synthetic utility. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions.

Palladium-catalyzed amination and etherification reactions, such as the Buchwald-Hartwig amination , can be employed to introduce nitrogen and oxygen-based functional groups at the 5-position. These reactions typically involve the use of a palladium catalyst with a specialized phosphine (B1218219) ligand to facilitate the coupling of amines or alcohols with the aryl bromide.

Furthermore, the sulfone group of the benzothiophene 1,1-dioxide can also participate in chemical transformations. For instance, a novel deoxygenation pathway of benzothiophene 1,1-dioxide has been reported during the synthesis of benzothiophene-fused pyrrole (B145914) derivatives, showcasing the potential for modifying the core heterocyclic structure itself. libretexts.org

The strategic application of these functional group interconversions allows for the fine-tuning of the electronic and physical properties of the resulting molecules, tailoring them for specific applications in fields such as medicinal chemistry and materials science.

Design and Synthesis of π-Extended Systems and Conjugated Oligomers/Polymers

The this compound unit is a valuable building block for the construction of π-extended systems, including conjugated oligomers and polymers. These materials are of significant interest due to their potential applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.org

The synthesis of these conjugated materials often relies on iterative cross-coupling reactions, such as the Stille and Suzuki polycondensation reactions . msu.eduacs.org In these processes, a bifunctional monomer derived from this compound can be polymerized with a suitable comonomer to create a high molecular weight polymer with an extended π-conjugated backbone. For example, benzo[1,2-b:4,5-b′]dithiophene (BDT)-based conjugated polymers have been synthesized via Stille coupling reactions for use in highly efficient organic solar cells. acs.org

The incorporation of the benzothiophene 1,1-dioxide moiety into a conjugated polymer backbone can significantly influence the material's electronic properties. The electron-withdrawing nature of the sulfone group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This tuning of the frontier molecular orbital energies is crucial for optimizing the performance of organic electronic devices.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromobenzothiophene 1,1-Dioxide in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent compound, 5-Bromobenzothiophene, provides a foundational understanding of the proton signals. chemicalbook.com In a typical spectrum, distinct resonances are observed for the aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions on the benzothiophene (B83047) core. For instance, in a study involving a derivative, 2,5-bis(tris-9-decenylsilyl)benzo[b]thiophene, the aromatic protons appeared as a singlet at 7.92 ppm, a doublet at 7.84 ppm (J = 8.0 Hz), a singlet at 7.43 ppm, and another doublet at 7.37 ppm (J = 8.0 Hz). rsc.org The oxidation of the sulfur atom to a sulfone in this compound significantly influences the electron density of the heterocyclic ring, leading to downfield shifts of the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. In the case of 2,5-bis(tris-9-decenylsilyl)benzo[b]thiophene, the aromatic carbons resonate at δ 144.2, 140.7, 130.3, 132.9, and 131.5 ppm. rsc.org The presence of the electron-withdrawing sulfone group in this compound would be expected to deshield the carbon atoms, particularly those in the thiophene (B33073) ring, causing them to appear at higher chemical shifts compared to the non-oxidized parent compound.

While specific NMR data for ³¹P is not applicable to this compound itself, it is a crucial technique for organophosphorus compounds that might be used in reactions involving this substrate. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Data for a Benzothiophene Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.92 | s | - |

| ¹H | 7.84 | d | 8.0 |

| ¹H | 7.43 | s | - |

| ¹H | 7.37 | d | 8.0 |

| ¹³C | 144.2 | - | - |

| ¹³C | 140.7 | - | - |

| ¹³C | 132.9 | - | - |

| ¹³C | 131.5 | - | - |

| ¹³C | 130.3 | - | - |

Note: Data is for 2,5-bis(tris-9-decenylsilyl)benzo[b]thiophene and serves as a representative example. rsc.org "s" denotes singlet and "d" denotes doublet.

Mass Spectrometry (MS) for Structural Elucidation (e.g., LCMS-ESI, HRMS-ESI)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. Techniques like Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI) and High-Resolution Mass Spectrometry with ESI (HRMS-ESI) are particularly valuable.

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For the non-oxidized precursor, 5-Bromobenzothiophene, the molecular weight is 213.09 g/mol , corresponding to the formula C₈H₅BrS. chemscene.comsigmaaldrich.com Upon oxidation to the 1,1-dioxide, the molecular weight increases due to the addition of two oxygen atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of related compounds, such as 2-bromo-benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide, providing fragmentation patterns that aid in structural confirmation. spectrabase.com The mass spectrum of 5-methyl-benzo[b]thiophene, another related structure, has been documented by the National Institute of Standards and Technology (NIST). nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering insights into the functional groups present in this compound.

The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact positions of these bands can provide information about the electronic environment of the sulfone.

The IR spectrum of the related compound dibenzothiophene (B1670422) is available in the NIST WebBook, showing characteristic bands for the aromatic C-H and C-C stretching vibrations. nist.gov For this compound, additional vibrational modes associated with the C-Br bond would also be present.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the search results, the technique is widely applied to related benzothiophene derivatives. Such an analysis would reveal the geometry around the sulfur atom, confirming its tetrahedral coordination in the sulfone group, and the planarity of the benzothiophene ring system. It would also provide details on intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to study the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum is dictated by the conjugated π-system of the benzothiophene core. The oxidation of the sulfur atom to a sulfone can significantly alter the electronic structure and, consequently, the absorption profile. The introduction of the electron-withdrawing sulfone group can lead to a blue shift (hypsochromic shift) of the absorption maxima compared to the parent benzothiophene.

Photoluminescence studies, including fluorescence and phosphorescence, provide information about the excited states of the molecule. The efficiency and wavelength of emission are sensitive to the molecular structure and the surrounding environment. For instance, studies on related fluorescent probes demonstrate how modifications to the core structure influence the emission properties. researchgate.net The presence of the heavy bromine atom in this compound could potentially enhance intersystem crossing, leading to observable phosphorescence.

Table 2: Summary of Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained | Key Features for this compound |

| ¹H NMR | Chemical environment of protons | Chemical shifts and coupling constants of aromatic protons |

| ¹³C NMR | Carbon framework | Chemical shifts of aromatic and heterocyclic carbons |

| Mass Spectrometry | Molecular weight and elemental composition | Accurate mass measurement to confirm molecular formula |

| IR/Raman Spectroscopy | Vibrational modes of functional groups | Strong symmetric and asymmetric SO₂ stretching bands |

| X-ray Crystallography | 3D molecular structure in the solid state | Bond lengths, bond angles, and intermolecular interactions |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima of the conjugated π-system |

| Photoluminescence | Excited state properties | Emission wavelength and quantum yield |

Computational and Theoretical Investigations

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamental to its reactivity and photophysical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For 5-Bromobenzothiophene 1,1-Dioxide, the electron-withdrawing nature of the sulfone group and the bromine atom would be expected to lower the energies of both the HOMO and LUMO compared to the parent benzothiophene (B83047) molecule. Density Functional Theory (DFT) calculations would be the ideal method to precisely determine these energy levels. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A hypothetical table of calculated electronic properties for this compound, based on what would be expected from DFT calculations, is presented below.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | Lowered | Reduced electron-donating ability |

| LUMO Energy | Lowered | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and activation energies, thereby elucidating reaction mechanisms. For this compound, such calculations could predict its behavior in various chemical transformations.

For instance, in nucleophilic aromatic substitution reactions, DFT could model the approach of a nucleophile, the formation of a Meisenheimer complex, and the departure of the bromide leaving group. The calculations would reveal whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity of the attack.

Conformer Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its properties. Conformer analysis aims to identify the different stable spatial arrangements of a molecule and their relative energies. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited. The primary conformational flexibility would arise from any potential, though unlikely, puckering of the thiophene (B33073) dioxide ring.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms at a given temperature, MD can explore the conformational space and identify the most populated conformations. For this compound, MD simulations could reveal the vibrational modes of the molecule and how it interacts with solvent molecules.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. For this compound, these calculations would predict the downfield shift of the aromatic protons and carbons due to the electron-withdrawing effects of the sulfone and bromine substituents.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the positions and intensities of the absorption bands in the IR spectrum. For this compound, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group would be predicted at specific frequencies.

A table summarizing the types of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Technique | Predicted Feature | Structural Insight |

| 1H NMR | Downfield shifted aromatic signals | Electronic environment of protons |

| 13C NMR | Downfield shifted aromatic signals | Electronic environment of carbons |

| IR Spectroscopy | Strong S=O stretching bands | Presence of the sulfone group |

Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The benzothiophene (B83047) 1,1-dioxide unit is a key component in the design of n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductors for Organic Field-Effect Transistors (OFETs). The strong electron-withdrawing sulfone group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, facilitating stable electron injection and transport. In OFETs, high charge carrier mobility and good operational stability are paramount. Materials based on related thienoacene structures, such as Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), have demonstrated excellent performance, with some derivatives achieving hole mobilities greater than 3.0 cm²/V·s. nih.govnih.gov The introduction of a sulfone group, as in 5-Bromobenzothiophene 1,1-Dioxide, is a strategy aimed at developing materials with comparable electron mobility.

In the realm of OLEDs, this building block can be incorporated into either the emissive layer (EML) or electron-transport layers (ETLs). By tuning the molecular structure, the emission color and efficiency of an OLED can be controlled. Incorporating an electron-deficient unit like benzothiophene 1,1-dioxide can improve electron injection from the cathode and create a better balance of charge carriers within the emissive layer, leading to higher quantum efficiency. mdpi.com For instance, polymers incorporating thieno[3,2-b]thiophene (B52689) units have been successfully used as the emitting layer in OLEDs. mdpi.com

Table 1: Performance of Representative Thiophene-Based Materials in OFETs and OLEDs This table presents data for materials with related structural cores to illustrate the potential performance of systems derived from benzothiophene building blocks.

| Device Type | Material Class | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OFET | Dialkyl-BTBT Derivative | Hole Mobility | > 1.0 cm²/V·s | nih.gov |

| OFET | DNTT Derivative | Hole Mobility | > 3.0 cm²/V·s | nih.gov |

| OLED | Thieno[3,2-b]thiophene Polymer | Current Efficiency | 0.18 cd/A | mdpi.com |

| OLED | Pentyl-Substituted Thienothiophene Polymer | Current Efficiency | 0.09 cd/A | mdpi.com |

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, the development of low band-gap materials that can absorb a broad portion of the solar spectrum is a primary goal. The most common strategy to achieve this is by creating donor-acceptor (D-A) copolymers. This compound is an exemplary building block for the "acceptor" portion of such polymers. Its electron-deficient nature, conferred by the sulfone group, allows it to be paired with an electron-rich "donor" monomer.

Through polymerization reactions like Suzuki or Stille coupling at the bromine site, D-A copolymers are synthesized. This molecular architecture facilitates intramolecular charge transfer upon photoexcitation, which is the first step in generating free charge carriers. The resulting low-band-gap polymers enhance the absorption of lower-energy photons, thereby increasing the short-circuit current (Jsc) of the solar cell. Research on chromophores with a fused benzothiophene dioxide core has shown this to be an effective strategy for creating high-efficacy non-fullerene acceptors for organic solar cells. nih.gov

Table 2: Photovoltaic Properties of a Fused Benzothiophene Dioxide-Based Acceptor Data for a non-fullerene acceptor (R1) featuring a central benzo[b]thiophene-3(2H)-one 1,1-dioxide core blended with the polymer donor PM6.

| Parameter | Value | Reference |

|---|---|---|

| Open-Circuit Voltage (Voc) | 1.178 V | |

| LUMO Level | -3.69 eV | |

| HOMO Level | -6.04 eV | |

| Band Gap (Eg) | 2.35 eV |

Development of Photoelectric Materials and Organic Semiconductors

The versatility of this compound allows for the systematic design and synthesis of a wide range of organic semiconductors with tailored photoelectric properties. nih.gov The rigid and planar benzothiophene structure promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The sulfone group allows for precise tuning of the material's frontier molecular orbital (HOMO and LUMO) energy levels. frontiersin.org

By strategically combining this acceptor unit with different donor moieties, chemists can create a library of semiconductors with varying band gaps, absorption spectra, and charge transport characteristics. frontiersin.org For example, extending the conjugation length of thiophene-based polymers generally leads to a decrease in the optical band gap and a red-shift in absorption, making the materials suitable for applications requiring near-infrared sensitivity. mdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), have shown that increasing the number of thiophene (B33073) units in a polymer chain systematically lowers the band gap. mdpi.com This fundamental control over electronic structure is what makes building blocks like this compound so powerful for creating next-generation photoelectric materials. nih.gov

Incorporation into Advanced Polymeric Materials and Macromolecules

Beyond linear conjugated polymers for electronics, this compound can be incorporated into more complex macromolecular architectures. One such area is the development of conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs). These materials combine the electronic properties of conjugated systems with a permanent porous structure. By using multifunctional co-monomers, the this compound unit can be built into a three-dimensional network.

These porous polymers have potential applications in catalysis, chemical sensing, and gas storage and separation, where the electronic properties of the framework can be used to interact with guest molecules. For example, thiophene-based porous aromatic polymers have demonstrated exceptional carbon dioxide absorption and selectivity. The synthesis of such advanced materials often relies on the same robust polymerization techniques, such as Suzuki polycondensation or direct arylation polycondensation, that are used for linear polymers, highlighting the versatility of the bromo-functionalized monomer. Current time information in Bangalore, IN.tcichemicals.com Furthermore, the incorporation of this unit can lead to polymers with unique physical properties, such as enhanced thermal stability and specific mechanical characteristics. frontiersin.org

Emerging Research Frontiers

Sustainable and Green Synthesis Approaches for Benzothiophene (B83047) 1,1-Dioxides

A notable advancement in this area is the development of electrochemically-promoted synthesis. rsc.org This method offers a green alternative to traditional synthetic protocols that often rely on metal catalysts and harsh oxidants. rsc.org By using electricity as a "traceless" reagent, these reactions can proceed under milder conditions, often at room temperature, and without the need for stoichiometric chemical oxidants. rsc.org For instance, the synthesis of benzothiophene 1,1-dioxides has been achieved through the reaction of sulfonhydrazides with internal alkynes in an undivided electrolytic cell, showcasing a more sustainable approach to constructing this important molecular scaffold. rsc.org

Another green strategy involves the use of domino reactions in environmentally benign solvents. rsc.org Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are inherently efficient as they reduce the number of purification steps and minimize solvent usage. The use of non-toxic and reusable catalysts, such as cerium chloride/potassium iodide systems in ethanol, further enhances the green credentials of these synthetic routes. rsc.org

Furthermore, catalyst- and additive-free methodologies are being explored for the synthesis of related sulfone-containing compounds. researchgate.net These approaches, which can proceed under ambient conditions, represent a significant step towards truly sustainable chemical manufacturing. researchgate.net The development of such methods for the direct synthesis of functionalized benzothiophene 1,1-dioxides is an active area of research.

Catalyst Development for 5-Bromobenzothiophene 1,1-Dioxide Transformations

The bromine atom at the 5-position of the benzothiophene 1,1-dioxide core serves as a versatile handle for a variety of chemical transformations, making it a key target for catalyst development. The goal is to achieve highly selective and efficient modifications of this position, enabling the synthesis of a diverse range of derivatives with tailored properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. rsc.org Research in this area focuses on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. This includes the design of specialized ligands that can stabilize the palladium center and facilitate the catalytic cycle. The ability to perform these transformations efficiently allows for the expedient synthesis of 2-substituted and, by extension, 5-bromo-substituted benzothiophenes, which can then be oxidized to the corresponding 1,1-dioxides. rsc.org

In addition to palladium, other transition metals are being investigated for their catalytic activity in transforming C-Br bonds. The development of catalysts for C-H activation and functionalization is another promising frontier. These methods could potentially allow for the direct introduction of functional groups onto the benzothiophene 1,1-dioxide scaffold, bypassing the need for a pre-installed bromine handle.

The following table provides examples of catalytic systems used in the synthesis and transformation of benzothiophene derivatives, which are precursors to or structurally related to this compound.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Palladium Catalyst | Suzuki-Miyaura, Sonogashira, Heck | ortho-Alkynylaryl bromides | 2-Substituted benzothiophenes | rsc.org |

| Rhodium(III) Catalyst | C-H activation/Cyclization | Aryl sulfoxides | 2,3-Disubstituted benzothiophenes | rsc.org |

| Gold or Platinum Catalyst | Cyclization | ortho-Alkynylaryl sulfides/selenides | Benzothiophenes/Benzoselenophenes | rsc.org |

| Iodine | Annulation | Thiophenols and internal alkynes | Benzothiophenes | rsc.org |

Integration into Hybrid Material Systems

The unique electronic and structural properties of the benzothiophene 1,1-dioxide core make it an attractive building block for the creation of advanced hybrid materials. These materials, which combine organic and inorganic components, can exhibit novel properties that are not present in the individual constituents.

One area of exploration is the incorporation of this compound derivatives into polymer-inorganic hybrid systems. The bromine atom can be used as a reactive site to graft the molecule onto polymer chains or inorganic nanoparticles. The resulting hybrid materials could have applications in areas such as organic electronics, where the benzothiophene 1,1-dioxide unit can contribute to charge transport or light-emitting properties.

Furthermore, the rigid, planar structure of the benzothiophene 1,1-dioxide scaffold is well-suited for the construction of metal-organic frameworks (MOFs). By designing derivatives with appropriate functional groups, it is possible to create porous, crystalline materials with high surface areas and tunable properties. These MOFs could have applications in gas storage, catalysis, and sensing.

Advanced Analytical Methodologies for Complex System Characterization

As the complexity of the systems involving this compound increases, so does the need for advanced analytical techniques to characterize them. This is particularly true for hybrid materials and biological systems where the molecule may be present in low concentrations or in a complex matrix.

High-performance liquid chromatography (HPLC) is a key technique for the separation and analysis of benzothiophene 1,1-dioxide and its derivatives. sielc.com The development of new stationary phases, such as mixed-mode columns, allows for enhanced separation of these compounds from complex mixtures. sielc.com Coupling HPLC with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, enabling the identification of unknown derivatives and the determination of their concentrations. sielc.com For applications that require high throughput, ultra-high-performance liquid chromatography (UPLC) systems with smaller particle columns are being employed. sielc.com

Spectroscopic techniques are also crucial for the characterization of these compounds. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while X-ray crystallography can be used to determine the three-dimensional arrangement of atoms in the solid state. For hybrid materials, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and aistribution of the organic and inorganic components.

The following table summarizes some of the advanced analytical methodologies used for the characterization of systems containing benzothiophene 1,1-dioxides.

| Analytical Technique | Application | Information Obtained | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of derivatives | Purity, concentration | sielc.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification | Molecular weight, structure | sielc.com |

| Ultra-High-Performance Liquid Chromatography (UPLC) | Fast separation and analysis | High-throughput analysis | sielc.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Molecular structure | |

| X-ray Crystallography | Determination of solid-state structure | 3D atomic arrangement | |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Characterization of hybrid materials | Morphology, component distribution |

常见问题

Q. Methodological Considerations :

- Monitor reaction progress via TLC or HPLC to optimize bromine equivalents.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 5-bromo isomer.

How does the position of bromine substitution (e.g., 5- vs. 3-bromo) affect the reactivity of benzothiophene 1,1-dioxide derivatives?

Advanced Research Question

The bromine position dictates electronic and steric effects:

- Conjugation Effects : In 5-bromo derivatives, the sulfone group (SO₂) conjugates with the aromatic π-system, stabilizing intermediates and directing electrophilic attacks. This contrasts with non-conjugated isomers (e.g., 3-bromo), which exhibit reduced resonance stabilization .

- Reactivity in Cross-Coupling : 5-Bromo substitution enhances Suzuki-Miyaura coupling efficiency due to better leaving-group stability. Compare with 3-bromo analogs, which may require harsher conditions (e.g., Pd(OAc)₂, elevated temperatures) .

Q. Experimental Validation :

- Perform DFT calculations to map electron density distributions.

- Compare reaction rates in model transformations (e.g., Grignard additions).

What strategies improve the yield of this compound during dehydrobromination?

Advanced Research Question

Dehydrobromination of dibrominated intermediates (e.g., 3,4-dibromotetrahydrothiophene 1,1-dioxide) requires optimized conditions:

Q. Data-Driven Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| KOtBu (1.5 eq.), THF | 62 | 92 |

| DBU (2.5 eq.), DMF | 88 | 95 |

How can researchers distinguish between isomeric bromobenzothiophene dioxides using spectroscopic techniques?

Basic Research Question

- NMR Analysis :

- ¹H NMR : 5-Bromo isomers show deshielded aromatic protons (δ 7.8–8.2 ppm) due to sulfone electron withdrawal. 3-Bromo isomers exhibit split peaks from reduced symmetry .

- ¹³C NMR : Sulfone carbons (C-SO₂) resonate at ~125–130 ppm, with brominated carbons shifted upfield compared to non-brominated positions .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion ([M+H]⁺) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. Protocol :

- Use CDCl₃ as solvent for NMR; calibrate with internal TMS.

- For HRMS, employ electrospray ionization in positive mode.

What are the challenges in evaluating the biological activity of this compound derivatives?

Advanced Research Question

- Solubility Limitations : The sulfone group increases polarity but reduces membrane permeability. Use DMSO-water co-solvents (<5% DMSO) for in vitro assays to avoid cytotoxicity .

- Isomer-Specific Bioactivity : Test 5-bromo and 3-bromo analogs separately. For example, 5-bromo derivatives may inhibit COX-2 more effectively due to optimized steric fit .

Q. Screening Workflow :

Enzyme Assays : Measure IC₅₀ against COX-2/5-LO using fluorescence-based kits.

Cell Viability : Use MTT assays (HEK293 or HeLa cells) to rule off-target toxicity.

How do structural modifications (e.g., introducing aminoalkyl groups) enhance the pharmacological potential of this compound?

Advanced Research Question

- Aminomethyl Functionalization : Derivatives like 5-(Aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide Hydrochloride (CAS: 1384429-07-5) show improved solubility and binding to serine proteases. Synthesize via reductive amination of ketone precursors using NaBH₃CN .

- SAR Studies :

- Hydrophobic Substituents : Enhance blood-brain barrier penetration.

- Polar Groups : Improve aqueous solubility for intravenous administration.

Q. Data Example :

| Derivative | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 5-Bromo | 0.45 | 0.2 |

| 5-Aminomethyl | 0.12 | 1.8 |

What analytical methods are critical for resolving contradictions in reported reaction pathways for bromobenzothiophene dioxides?

Advanced Research Question

Discrepancies in literature often arise from uncharacterized intermediates. Mitigate via:

- In Situ Monitoring : Use ReactIR to track bromine addition/dehydrobromination kinetics.

- X-ray Crystallography : Resolve ambiguous structures (e.g., distinguishing 2,5- vs. 2,3-dihydro isomers) .

- Isotopic Labeling : Confirm mechanistic pathways using ⁸¹Br-labeled reagents.

Case Study :

reports improved yields of 5-bromo derivatives via optimized base selection, resolving earlier low-yield reports from non-polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。